Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate
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Overview
Description
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is a chemical compound with the molecular formula C20H16F2N2O6S2 and a molecular weight of 482.48 g/mol . It is characterized by the presence of two 4-fluorobenzenesulfonamido groups attached to a benzoate core, making it a unique and complex molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using the same basic reactions, optimized for yield and purity through process engineering techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido groups to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups are known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(benzenesulfonamido)benzoate
- Methyl 3,5-bis(4-chlorobenzenesulfonamido)benzoate
- Methyl 3,5-bis(4-bromobenzenesulfonamido)benzoate
Uniqueness
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIUPVGVFKYTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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